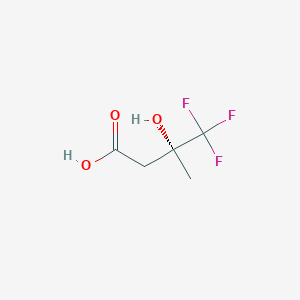
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a carboxylic acid group
Scientific Research Applications
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the trifluoromethylation of a suitable precursor, such as a hydroxy acid or a keto acid, using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3). The reaction conditions often require the presence of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts to facilitate the trifluoromethylation process can be explored to improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
Mechanism of Action
The mechanism of action of (3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Contains a trifluoromethyl group but lacks the hydroxyl and methyl groups.
4,4,4-trifluoro-3-hydroxybutanoic acid: Similar structure but without the methyl group.
3-hydroxy-3-methylbutanoic acid: Lacks the trifluoromethyl group.
Uniqueness
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is unique due to the combination of the trifluoromethyl group, hydroxyl group, and methyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3R)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJGOWYCFRASTM-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
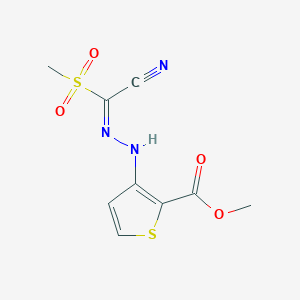
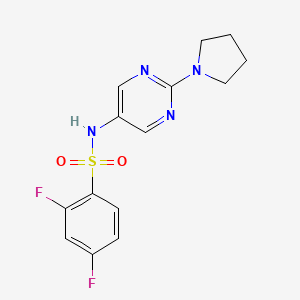
![N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide](/img/structure/B2469775.png)
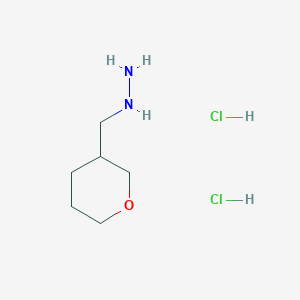
![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)
![2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2469780.png)
![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)
![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)
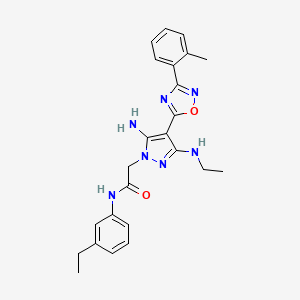
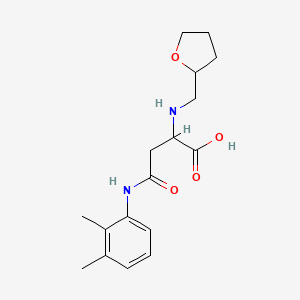
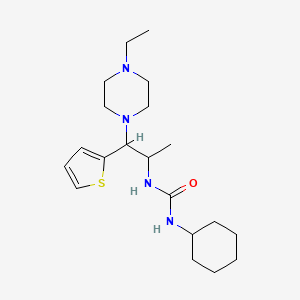
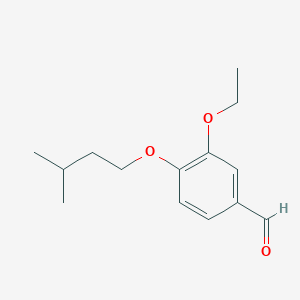
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2469793.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)
